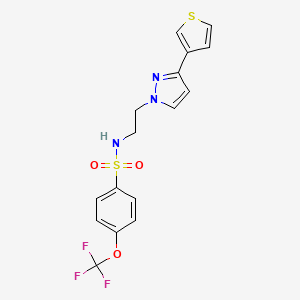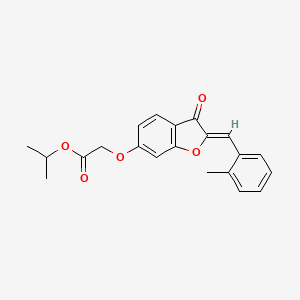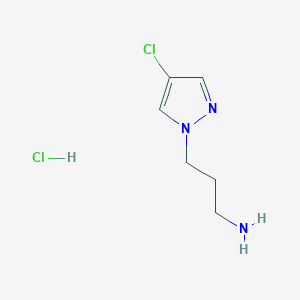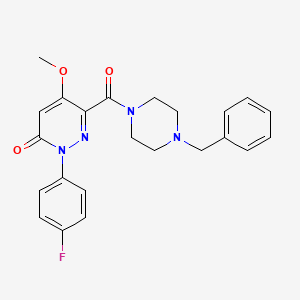
(3-(Dimethylamino)-4-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H11BFNO2 and its molecular weight is 182.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Sensing and Monitoring
(3-(Dimethylamino)-4-fluorophenyl)boronic acid has been utilized in developing sensitive and selective fluorescent probes, particularly for fluoride sensing. These probes are based on the interaction of the boronic acid group with fluoride and involve the excited charge transfer mechanism. The spectral shifts and intensity changes observed in the presence of fluoride make these probes effective for detection and analysis (Dicesare & Lakowicz, 2002).
Synthesis and Crystal Structure Analysis
The compound has been synthesized and analyzed for its crystal structure, revealing insights into its chemical properties. The synthesis involved multiple steps, including lithium-bromine exchange and acidic hydrolysis. This derivative's low boronic acid pKa value and its ability to attach to polymers make it useful in constructing glucose sensing materials (Das et al., 2003).
Spectral Properties for Saccharide Probes
Studies have explored the spectral properties of stilbene derivatives containing the boronic acid group, including its use in the development of fluorescent probes for saccharides. The research shows how the combination of electron donor or withdrawing groups with the boronic acid group is a promising approach to develop ratiometric fluorescent probes for glucose and other saccharides (Dicesare & Lakowicz, 2001).
Development of Photostable Fluorophores
The introduction of certain moieties to boron-dipyrromethene-type fluorophores enhances their photostability. This advancement is significant in creating bright and versatile probes for surface analysis, especially when these compounds are equipped with groups that react selectively with specific functional groups on surfaces (Hecht et al., 2013).
Non-linear Optical Properties
This compound has been investigated for its non-linear optical properties, particularly in derivatives such as [4′-(Dimethylamino)biphenyl-4-yl]dimesitylborane. These studies highlight the potential of organoboron derivatives as candidates for non-linear optical materials, a crucial area in advanced material science (Lequan et al., 1992).
Mecanismo De Acción
Target of Action
The primary target of (3-(Dimethylamino)-4-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s properties have been tailored for application under specific sm coupling conditions . The compound is relatively stable and readily prepared , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the construction of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura coupling . These conditions are exceptionally mild and tolerant of various functional groups . The compound is also environmentally benign , suggesting it may have minimal environmental impact.
Safety and Hazards
Direcciones Futuras
Boronic acids have found widespread use in molecular sciences, ranging from synthetic organic and supramolecular chemistry to medicinal chemistry and chemical biology . Future research directions include the development of boronic acid-based catalysts and inhibitors of biomedically important proteins . The diversity of boronic acid molecules and applied sensing strategies remains limited, presenting opportunities for future research .
Propiedades
IUPAC Name |
[3-(dimethylamino)-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLLSRIXGQMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3003505.png)




![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)
![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)


![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)
![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)

